molecular formula C15H10F3N5O B2775639 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide CAS No. 941963-97-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

Cat. No. B2775639
CAS RN: 941963-97-9
M. Wt: 333.274
InChI Key: MCNXCOONICGMPO-UHFFFAOYSA-N
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Description

The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a CONH2 group), a tetrazole group (a five-membered ring containing four nitrogen atoms), and several fluorine atoms attached to the benzene rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the fluorine atoms, and the formation of the benzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and tetrazole groups, as well as the fluorine atoms, would have a significant impact on the compound’s shape, polarity, and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity. The tetrazole group could contribute to its acidity, and the benzamide group could participate in hydrogen bonding .

Scientific Research Applications

Cancer Research and Targeted Therapy

The compound’s selective inhibition of the AKT pathway makes it a promising candidate for cancer treatment. The PI3K/AKT/MTOR signaling pathway plays a crucial role in tumor cell growth and proliferation . Researchers are investigating its efficacy against specific cancer types, including breast, lung, and colorectal cancers. Preclinical studies have shown promising results, and clinical trials are underway to evaluate its safety and effectiveness.

Drug Development and Pharmacokinetics

Understanding the compound’s pharmacokinetics is essential for clinical application. Researchers have developed analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to measure its concentration in biological samples . These methods aid in assessing bioavailability, distribution, metabolism, and elimination.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a way that alters their normal function, leading to changes in cellular processes. This could involve binding to the active site of an enzyme, thereby inhibiting its function, or interacting with a receptor to either stimulate or block its activity .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could disrupt the normal flow of that pathway, leading to changes in the production of certain metabolites . The downstream effects of these changes could include alterations in cellular function and overall physiology.

Pharmacokinetics

Like many other drugs, it is likely absorbed into the bloodstream after administration, distributed throughout the body to reach its targets, metabolized by enzymes in the liver, and eventually excreted from the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a critical cellular process, it could lead to a decrease in the production of certain essential molecules, affecting cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules in the body, such as proteins or other drugs, could potentially interfere with the compound’s action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-10-3-1-9(2-4-10)15(24)19-8-14-20-21-22-23(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNXCOONICGMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

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